molecular formula C8H9BrO B1341062 2-Bromo-4-ethylphenol CAS No. 64080-15-5

2-Bromo-4-ethylphenol

Cat. No. B1341062
Key on ui cas rn: 64080-15-5
M. Wt: 201.06 g/mol
InChI Key: XAVFMOSJCDSLCQ-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Potassium carbonate (8.25 g, 60 mol) followed by 2-bromoethyl methyl ether (1.87 mL, 20 mmol) were added to a solution of 2-bromo-4-ethyl-phenol (4 g, 20 mmol, from step 1 of Example B(98)) in DMF (25 mL). The mixture was stirred for 20 hours and then partitioned between 1N HCl and EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated. The crude yellow oil was purified by flash column chromatography (0% to 10% EtOAc in hexanes) to give the desired product (4.63 g, 90%). 1H NMR (400 MHz, CDCl3): δ 1.20 (t, J=7.6 Hz, 3 H), 2.57 (q, J=7.6 Hz, 2 H), 3.48 (s, 3 H), 3.79 (t, J=5.1 Hz, 2 H), 4.15 (t, J=4.8 Hz, 2 H), 6.85 (d, J=8.3 Hz, 1 H), 7.06 (dd, J=8.3, 2.3 Hz, 1 H), 7.37 (d, J=2.3 Hz, 1 H).
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][CH2:9][CH2:10]Br.[Br:12][C:13]1[CH:18]=[C:17]([CH2:19][CH3:20])[CH:16]=[CH:15][C:14]=1[OH:21]>CN(C=O)C>[Br:12][C:13]1[CH:18]=[C:17]([CH2:19][CH3:20])[CH:16]=[CH:15][C:14]=1[O:21][CH2:10][CH2:9][O:8][CH3:7] |f:0.1.2|

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.87 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CC)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude yellow oil was purified by flash column chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CC)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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